molecular formula C24H24N2O3 B4397888 N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide

N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide

Cat. No. B4397888
M. Wt: 388.5 g/mol
InChI Key: AUQVHDVPCBLJQJ-UHFFFAOYSA-N
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Description

N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide, commonly known as BEA-226117, is a synthetic compound that has been studied extensively for its potential use as a pharmacological tool in scientific research. This compound is of interest due to its ability to selectively target specific receptors in the brain, which makes it a valuable tool for studying the effects of these receptors on various physiological processes.

Mechanism of Action

The mechanism of action of BEA-226117 involves its selective binding to specific receptors in the brain. For example, this compound has been shown to bind selectively to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By selectively targeting this receptor, BEA-226117 can be used to study the effects of dopamine signaling on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEA-226117 are largely dependent on the specific receptors that it targets. For example, studies have shown that this compound can modulate dopamine signaling in the brain, which can have a wide range of effects on behavior and physiology. Additionally, BEA-226117 has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of cell survival and stress responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BEA-226117 in laboratory experiments is its ability to selectively target specific receptors in the brain. This allows researchers to study the effects of these receptors on various physiological processes in a more precise and controlled manner. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on BEA-226117. One area of interest is the potential use of this compound as a therapeutic agent for various neurological disorders, such as addiction and depression. Additionally, further studies are needed to elucidate the specific mechanisms of action of BEA-226117 and its effects on various physiological processes. Finally, the development of more potent analogs of BEA-226117 may help to overcome some of the limitations associated with its use in laboratory experiments.

Scientific Research Applications

BEA-226117 has been studied extensively for its potential use as a pharmacological tool in scientific research. Specifically, this compound has been used to study the effects of specific receptors in the brain, such as the dopamine D3 receptor and the sigma-1 receptor. These studies have provided valuable insights into the role of these receptors in various physiological processes, including addiction, anxiety, and depression.

properties

IUPAC Name

N-benzyl-N-ethyl-4-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-26(17-18-7-5-4-6-8-18)24(28)20-9-13-21(14-10-20)25-23(27)19-11-15-22(29-2)16-12-19/h4-16H,3,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQVHDVPCBLJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide
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N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide
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